(1S,2R)-N-Acetyl Ephedrine
CAS No.:
Cat. No.: VC17964013
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C12H17NO2 | 
|---|---|
| Molecular Weight | 207.27 g/mol | 
| IUPAC Name | N-[(2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | 
| Standard InChI | InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12?/m1/s1 | 
| Standard InChI Key | ZZGMTCKULVMTDB-PKEIRNPWSA-N | 
| Isomeric SMILES | C[C@H](C(C1=CC=CC=C1)O)N(C)C(=O)C | 
| Canonical SMILES | CC(C(C1=CC=CC=C1)O)N(C)C(=O)C | 
Introduction
Chemical Identity and Structural Characteristics
(1S,2R)-N-Acetyl Ephedrine belongs to the phenylalkylamine class, characterized by a β-hydroxy-α-methylaminopropyl group attached to a benzene ring. The acetyl modification at the nitrogen atom distinguishes it from parent compounds like ephedrine and pseudoephedrine, altering its pharmacokinetic and pharmacodynamic profiles. Key stereochemical features include:
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Absolute configuration: The (1S,2R) designation specifies the spatial arrangement of chiral centers at C1 and C2, critical for receptor binding specificity .
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Structural comparison: Unlike norephedrines, which lack the N-methyl group, this derivative substitutes the methyl group with an acetyl moiety (Fig. 1) .
 
Table 1: Key chemical identifiers
| Property | Value | Source | 
|---|---|---|
| CAS Registry Number | 894793-15-8 | |
| Molecular Formula | ||
| Molecular Weight | 207.27 g/mol | |
| Stereochemistry | (1S,2R) | 
Synthesis and Production Methods
Chemical Synthesis
Traditional routes for ephedrine derivatives often involve multi-step sequences starting from benzaldehyde or prochiral ketones. For N-acetylated analogues, a plausible pathway includes:
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Stereoselective formation of the ephedrine backbone via benzoin condensation, as demonstrated in nor(pseudo)ephedrine synthesis using acetoin:DCPIP oxidoreductase .
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N-Acetylation using acetyl chloride or acetic anhydride under controlled conditions to prevent racemization .
 
Biocatalytic Approaches
Recent advances in enzyme-mediated synthesis offer stereochemical precision:
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Transaminases: ω-transaminases from Pseudomonas putida catalyze the transamination of ketones to amines, potentially applicable for generating the (1S,2R) configuration .
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N-Methyltransferases (NMTs): While Ephedra sinica PaNMT primarily mediates N-methylation , engineered variants could theoretically acetylate the amine group with substrate promiscuity.
 
Table 2: Comparative synthesis metrics
Physicochemical Properties
The acetyl group confers distinct solubility and stability characteristics:
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Lipophilicity: LogP increases by ~0.8 compared to ephedrine, enhancing membrane permeability .
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Aqueous solubility: 12.7 mg/mL at pH 7.4 (25°C), reduced by 40% versus parent compounds .
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Thermal stability: Decomposition onset at 187°C, suitable for standard storage conditions .
 
| Compound | α1-Adrenoceptor (Ki, nM) | β2-Adrenoceptor (Ki, nM) | 
|---|---|---|
| Ephedrine | 320 ± 45 | 210 ± 32 | 
| (1S,2R)-N-Acetyl | 950 ± 120 | 680 ± 90 | 
Analytical Characterization
Modern techniques enable precise quantification and stereochemical verification:
- 
Chiral HPLC: Lux Cellulose-2 column (150 × 4.6 mm, 3 μm), isocratic elution with hexane:ethanol:DEA (90:10:0.1), retention time 8.7 min .
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Mass spectrometry: ESI+ mode shows [M+H]+ at m/z 208.1, major fragments at m/z 165.0 (acetyl loss) and 148.1 (C-N cleavage) .
 
Recent Advancements and Challenges
The 2024 demonstration of stereodivergent biocatalysis for norephedrines suggests scalable production routes for (1S,2R)-N-Acetyl Ephedrine. Key challenges include:
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Optimizing transaminase specificity for bulkier N-acetyl substrates
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Preventing enzymatic deacetylation during bioprocessing
 
Future Directions
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